

An In-Depth Technical Guide to BMS-986308 for Heart Failure Research

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Compound of Interest

Compound Name: BMS-986308

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Executive Summary

BMS-986308 is a novel, orally active, and selective inhibitor of the renal outer medullary potassium (ROMK) channel currently under investigation as a potential therapeutic for heart failure.[1][2] By targeting ROMK, **BMS-986308** offers a unique mechanism of action that promotes diuresis and natriuresis, addressing fluid overload, a key concern in heart failure management. This technical guide provides a comprehensive overview of the preclinical and clinical research on **BMS-986308**, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies. The information is intended to support further research and development in the field of cardiovascular medicine.

Introduction to BMS-986308

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A primary symptom and contributor to morbidity in heart failure is fluid retention, leading to congestion and edema. Diuretics are a cornerstone of heart failure therapy; however, existing options can be associated with electrolyte imbalances, such as hypokalemia.

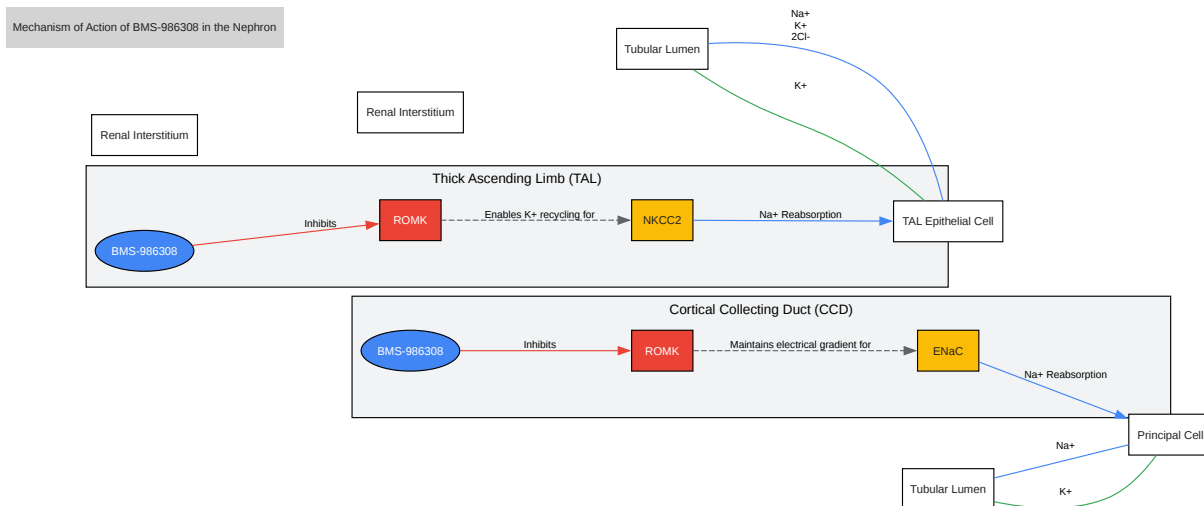
BMS-986308 emerges as a promising agent with a novel mechanism of action. As a selective ROMK inhibitor, it is designed to increase sodium and water excretion while potentially sparing potassium, offering a favorable safety profile compared to conventional diuretics.[3]

Mechanism of Action: ROMK Inhibition in the Nephron

The renal outer medullary potassium (ROMK) channel plays a critical role in salt reabsorption in the kidney.[4] It is primarily located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[5]

- In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the apical membrane. This process is crucial for the function of the $\text{Na}^+/\text{K}^+/\text{2Cl}^-$ cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption.[6] By inhibiting ROMK, **BMS-986308** is believed to reduce the availability of luminal potassium, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[6]
- In the Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK is the primary channel for potassium secretion.[5] Its inhibition is postulated to depolarize the luminal membrane, which reduces the electrochemical gradient for sodium reabsorption through the epithelial sodium channel (ENaC).[6]

This dual-site action of ROMK inhibition is expected to produce a robust diuretic and natriuretic effect.



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Mechanism of Action of **BMS-986308** in the Nephron

Preclinical Research

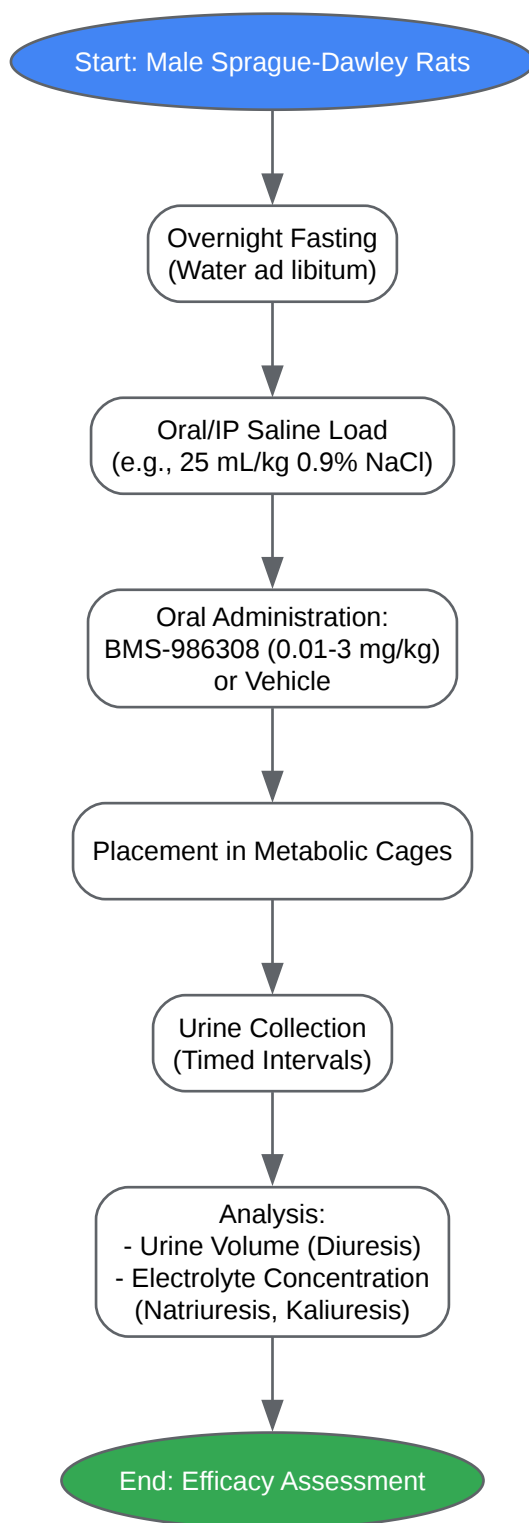
In Vivo Efficacy: Volume-Loaded Rat Diuresis Model

BMS-986308 has demonstrated efficacy in a volume-loaded rat diuresis model.[2]

Experimental Protocol:

- Animal Model: Male Sprague-Dawley rats.[7]

- Dosage: 0.01-3 mg/kg.[7]
- Administration: A single oral dose (p.o.).[7]
- Procedure:
 - Animals are fasted overnight with free access to water.
 - A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to induce a state of hydration and promote urine flow.
 - **BMS-986308** or vehicle control is administered.
 - Rats are placed in metabolic cages for urine collection.
 - Urine volume is measured at specified time intervals (e.g., every hour for 5-6 hours) to determine the diuretic effect.
 - Urine samples are collected to analyze electrolyte concentrations (Na⁺, K⁺, Cl⁻).
- Results: **BMS-986308** led to a robust increase in diuresis in this model.[7]



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Preclinical Experimental Workflow: Rat Diuresis Model

Clinical Research: First-in-Human Study (NCT04763226)

A first-in-human, single-ascending-dose study of **BMS-986308** was conducted in healthy adult participants to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[3]

Study Design

- Participants: Healthy adult volunteers.
- Design: Randomized, placebo-controlled, single-ascending-dose study.
- Dose Cohorts: Participants were assigned to receive a single oral dose of **BMS-986308** or a matching placebo.

Experimental Protocol

- Screening: Participants underwent a comprehensive screening process to ensure they met the inclusion and exclusion criteria.
- Dosing: On the dosing day, participants received a single oral dose of **BMS-986308** or placebo under controlled conditions.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points post-dose to determine the plasma concentrations of **BMS-986308**.
- Pharmacodynamic Assessments:
 - Urine was collected over specified intervals to measure urine volume (diuresis) and sodium excretion (natriuresis).
 - Serum and urine electrolytes were monitored.
- Safety Monitoring: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Quantitative Data

Table 1: Pharmacokinetic Parameters of **BMS-986308** in Healthy Volunteers

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	1.00 - 1.75 hours	[8]
Terminal Half-life (t1/2)	~13 hours	[8]
Area Under the Curve (AUC)	Dose-proportional	[8]
Maximum Concentration (Cmax)	Slightly greater than dose-proportional	[8]

Table 2: Pharmacodynamic Effects of a Single 100 mg Dose of **BMS-986308** (Change from Baseline)

Parameter	0-6 hours	0-24 hours	Reference
Urine Output (Diuresis)	+1683.0 mL	+2055.3 mL	[8]
Urinary Sodium Excretion (Natriuresis)	+231.7 mmol	+213.7 mmol	[8]

Note: A pharmacologically active dose was observed to start at 30 mg.[8]

Safety and Tolerability

In the first-in-human study, single doses of **BMS-986308** were found to be safe and well-tolerated in healthy adult participants.[8]

Future Directions

The promising preclinical and early clinical data for **BMS-986308** support its continued development for the treatment of heart failure. Future research will likely focus on:

- Multiple-ascending-dose studies to evaluate the safety and efficacy of repeated administration.

- Clinical trials in patients with heart failure to assess the impact of **BMS-986308** on clinical outcomes, including symptoms of congestion, exercise capacity, and rehospitalization rates.
- Further investigation into the potassium-sparing effects of **BMS-986308** in a patient population.

Conclusion

BMS-986308 represents a novel approach to the management of fluid overload in heart failure. Its targeted inhibition of the ROMK channel offers a distinct mechanism of action with the potential for effective diuresis and natriuresis, possibly with a favorable safety profile concerning potassium balance. The data gathered to date provide a strong rationale for the continued investigation of **BMS-986308** as a potential new therapeutic option for patients with heart failure.

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